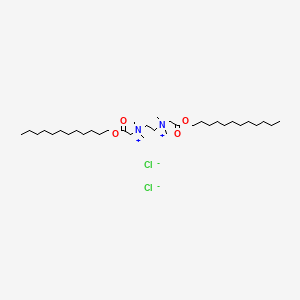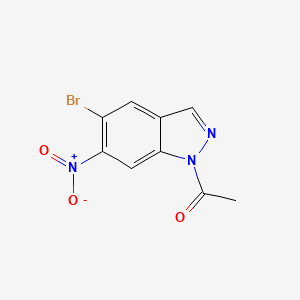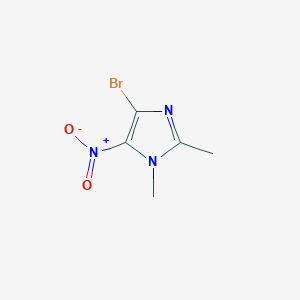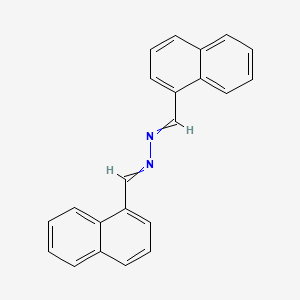
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester is a quaternary ammonium compound with the molecular formula C34H70Cl2N2O4 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and dodecyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds .
Scientific Research Applications
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester involves its interaction with the phospholipid bilayer of microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is primarily due to the positively charged quaternary ammonium group interacting with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology as a surfactant.
Uniqueness
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester is unique due to its dual long-chain alkyl groups, which enhance its surfactant properties and make it particularly effective in disrupting microbial cell membranes. This structural feature distinguishes it from other quaternary ammonium compounds .
Properties
CAS No. |
21954-75-6 |
|---|---|
Molecular Formula |
C34H70ClN2O4+ |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
(2-dodecoxy-2-oxoethyl)-[2-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C34H70N2O4.ClH/c1-7-9-11-13-15-17-19-21-23-25-29-39-33(37)31-35(3,4)27-28-36(5,6)32-34(38)40-30-26-24-22-20-18-16-14-12-10-8-2;/h7-32H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
KJIAEDZVVCSMQC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)







